molecular formula C17H14N2O4 B11518087 4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one

4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B11518087
M. Wt: 310.30 g/mol
InChI Key: YJNIAXRTAVSJHJ-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethylphenylamino group and a nitro group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 4-[(3,4-dimethylphenyl)amino]-3-amino-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core structure may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-dimethylphenyl)amino]-2H-chromen-2-one: Lacks the nitro group, leading to different chemical and biological properties.

    3-nitro-2H-chromen-2-one: Lacks the 3,4-dimethylphenylamino group, resulting in different reactivity and applications.

Uniqueness

4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethylphenylamino group and the nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

4-(3,4-dimethylanilino)-3-nitrochromen-2-one

InChI

InChI=1S/C17H14N2O4/c1-10-7-8-12(9-11(10)2)18-15-13-5-3-4-6-14(13)23-17(20)16(15)19(21)22/h3-9,18H,1-2H3

InChI Key

YJNIAXRTAVSJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-])C

Origin of Product

United States

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